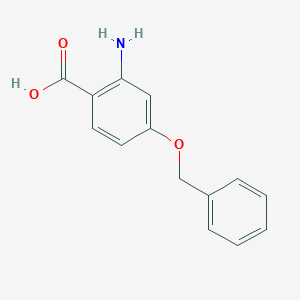

2-Amino-4-(benzyloxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYFFDOJVAUACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634886 | |

| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528872-40-4 | |

| Record name | 2-Amino-4-(benzyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 4 Benzyloxy Benzoic Acid and Its Precursors

Established Reaction Pathways for Core Structure Assembly

The traditional synthesis of 2-Amino-4-(benzyloxy)benzoic acid often commences from readily available precursors like 2-amino-4-hydroxybenzoic acid or m-aminophenol. nih.govgoogle.com A fundamental and widely practiced step in these syntheses is the benzylation of a hydroxyl group to form a benzyl (B1604629) ether. This reaction is typically achieved by treating the starting material with benzyl chloride in the presence of a base. nih.gov

One common pathway involves the initial preparation of 2-hydroxy-4-aminobenzoic acid. For instance, m-aminophenol can be carboxylated using carbon dioxide under pressure, a variant of the Kolbe-Schmitt reaction, to produce 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). google.com Subsequent steps would then focus on the selective benzylation of the 4-hydroxy group.

Regioselective Functionalization Strategies

Regioselectivity is a paramount challenge in the synthesis of this compound, given the multiple reactive sites on its precursors. The starting material, 2-amino-4-hydroxybenzoic acid, possesses three distinct functional groups: an amino group, a hydroxyl group, and a carboxylic acid. nih.gov The goal is to selectively benzylate the hydroxyl group without affecting the amino or carboxyl groups.

This selectivity is often achieved by carefully controlling reaction conditions. The hydroxyl group can be preferentially O-benzylated over N-benzylation of the amine by using appropriate bases and reaction temperatures. Furthermore, phase-transfer catalysts, such as crown ethers, have been shown to facilitate regioselective benzylation on complex molecules, which could be applicable in this context. nih.gov Another strategy involves the in-situ formation of the sodium salt of the phenolic hydroxyl group, which then acts as a nucleophile to attack benzyl chloride.

Protective Group Chemistry in Synthesis Protocols

To achieve high selectivity and prevent unwanted side reactions, protective group chemistry is an indispensable tool. organic-chemistry.org The amino and carboxyl groups must often be masked to allow for the exclusive benzylation of the hydroxyl group.

Amino Group Protection: The nucleophilic amino group can be temporarily converted into a less reactive form. organic-chemistry.org Common protecting groups for amines include the Acetyl (Ac) group, introduced using acetic anhydride, or carbamates like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). organic-chemistry.orgyoutube.com These groups can be removed later in the synthetic sequence under specific acidic or basic conditions or by hydrogenolysis. youtube.comlibretexts.org

Carboxyl Group Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with base-catalyzed reactions. organic-chemistry.orgwikipedia.org This transformation is usually accomplished through acid-catalyzed esterification with the corresponding alcohol. The ester can be easily hydrolyzed back to the carboxylic acid in a final step. wikipedia.org

The selection of a protecting group strategy is crucial and depends on the stability of the protecting groups to the conditions of subsequent reaction steps, a concept known as an orthogonal protecting group strategy. organic-chemistry.org

Table 1: Common Protecting Groups in the Synthesis of Benzoic Acid Derivatives

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Condition(s) | Stability |

|---|---|---|---|---|---|

| Amine | Acetyl | Ac | Acetic Anhydride | Acid or Base Hydrolysis | Stable to Hydrogenolysis |

| Amine | tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) | Resistant to Base, Hydrogenolysis |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl Chloroformate | Hydrogenolysis | Stable to mild Acid/Base |

| Carboxylic Acid | Methyl Ester | - | Methanol (B129727), Acid Catalyst | Acid or Base Hydrolysis | Stable to mild conditions |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl Alcohol, Acid Catalyst | Hydrogenolysis | Stable to mild Acid/Base |

| Hydroxyl | Benzyl Ether | Bn | Benzyl Chloride, Base | Hydrogenolysis | Stable to Acid/Base |

Novel and Convergent Synthetic Approaches

Chemo- and Stereoselective Synthesis of Analogues

While this compound itself is achiral, the development of synthetic methodologies often extends to its analogues, which may possess stereocenters. The principles of chemo- and stereoselective synthesis are therefore highly relevant. Chemoselectivity would be critical in reactions involving multifunctional analogues, ensuring that a reagent reacts with only the intended functional group. For creating chiral analogues, asymmetric catalysts or chiral auxiliaries would be employed to control the stereochemical outcome of key bond-forming reactions.

Microwave-Assisted and Flow Chemistry Implementations

The integration of modern technologies like microwave-assisted synthesis and flow chemistry offers significant advantages over traditional batch processing. Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. Flow chemistry, where reagents are mixed and reacted in a continuous stream through a reactor, allows for precise control over reaction parameters, enhanced safety, and easier scalability. These technologies are well-suited for optimizing the individual steps in the synthesis of this compound, such as protection, benzylation, and deprotection reactions.

Green Chemistry Principles in Sustainable Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. The synthesis of this compound can be made more sustainable by:

Improving Atom Economy: Designing routes where the maximum number of atoms from the reactants are incorporated into the final product.

Using Safer Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water, ethanol (B145695), or supercritical fluids.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. For example, using catalytic amounts of a phase-transfer catalyst for benzylation is preferable to using large quantities of other reagents.

Energy Efficiency: Adopting energy-efficient methods like microwave heating or designing reactions that proceed at ambient temperatures.

Renewable Feedstocks: Investigating starting materials derived from renewable biological sources.

By redesigning synthetic pathways with these principles in mind, the production of this compound can become more economically and environmentally sustainable.

Solvent-Free or Environmentally Benign Solvent Approaches

The chemical industry's reliance on volatile organic compounds (VOCs) as reaction solvents has prompted significant research into greener alternatives to mitigate environmental and health risks. For the synthesis of this compound and its key precursors, a shift away from traditional, often hazardous, solvents towards more benign systems is a key area of development.

One of the most advanced and environmentally friendly methods involves the use of supercritical fluids, particularly carbon dioxide. In the synthesis of a crucial precursor, 2-hydroxy-4-aminobenzoic acid, from m-aminophenol, supercritical carbon dioxide can be used as both a reactant and a solvent. google.com This approach avoids the use of harsh reagents and simplifies product purification. A patented method describes the reaction of m-aminophenol with a sodium alkoxide in an alcohol, followed by carboxylation using supercritical carbon dioxide. google.com This process is noted for its high efficiency and yield without significant pollution. google.com

Another green approach focuses on replacing conventional organic solvents with water or aqueous/alcoholic mixtures. For instance, the synthesis of benzyloxy derivatives can be performed in mixed solvent systems. The preparation of 3-(benzyloxy)-1-(3-hydroxypropyl)-2-methylpyridin-4(1H)-one, a related benzyloxy compound, is conducted in a water/ethanol mixture. nih.gov Similarly, the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one involves the use of methanol and aqueous sodium hydroxide (B78521). nih.gov These methods reduce the reliance on chlorinated solvents or other non-polar organic solvents commonly used for such transformations. The use of aqueous potassium hydroxide has also been demonstrated in the synthesis of mesalamine, a derivative of aminobenzoic acid, showcasing the viability of water as a solvent for key reaction steps. researchgate.net

Table 1: Comparison of Solvent Systems in Aromatic Compound Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Organic | Dichloromethane, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) rsc.org | High solubility for many organic reagents | Environmental pollution, health hazards, costly disposal |

| Environmentally Benign | Water, Ethanol, Methanol nih.gov | Low toxicity, biodegradable, readily available | Lower solubility for non-polar reactants, may require co-solvents |

| Advanced/Novel | Supercritical CO2 google.com | Non-toxic, non-flammable, easily removed, can be recycled | Requires high-pressure equipment, specialized knowledge |

Atom Economy and Reaction Efficiency Optimization

Beyond solvent choice, modern synthetic chemistry emphasizes the optimization of reaction pathways to improve efficiency and minimize waste, concepts encapsulated by the principles of atom economy and reaction yield. The goal is to maximize the incorporation of atoms from the starting materials into the final product.

The optimization of chemical reactions has been transformed by the advent of high-throughput experimentation and machine learning algorithms. beilstein-journals.orgsemanticscholar.org These technologies allow for the simultaneous optimization of multiple reaction variables, such as temperature, pressure, catalyst loading, and reactant ratios, to identify the global optimal conditions more rapidly than traditional one-variable-at-a-time methods. beilstein-journals.org For complex multi-step syntheses, such as that for this compound, these automated platforms can significantly reduce development time and resource consumption. semanticscholar.org

For example, in the synthesis of related aminobenzoic acid derivatives, reaction conditions are carefully optimized to maximize yield. A base-promoted aerobic cascade reaction for synthesizing 2-(2-aminobenzoyl)benzoic acid was optimized by screening bases and reaction times, achieving yields as high as 90%. rsc.org In another instance, the synthesis of mesalamine (2-hydroxy-5-aminobenzoic acid) was optimized by testing various catalysts, reaction times, and temperatures to achieve a 93% yield. researchgate.net

The synthesis of precursors for this compound also benefits from such optimization. The preparation of 4-(benzyloxy)benzonitriles, which can be reduced to the corresponding benzylamines, proceeds with high yields (92-99%) via a nucleophilic substitution reaction, demonstrating high efficiency at this step. nih.gov The subsequent nucleophilic aromatic substitution to form the final quinoline (B57606) derivatives, however, shows more moderate yields (26-48%), indicating a critical point for further optimization. nih.gov The efficiency of each step is crucial as the total yield of a multi-step synthesis is the product of the yields of each individual step. A patented two-step synthesis for a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, highlights the benefits of a streamlined process, achieving a high total yield of 75% and a purity of 99.5%. google.com

Table 2: Illustrative Reaction Parameters and Yields for Aminobenzoic Acid Derivatives

| Reactant(s) | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide | KOtBu | DMSO | 100 | 4 | 69 | rsc.org |

| 2-chloro-5-nitrobenzoic acid | 10% Pd/C | Aqueous KOH | 90 | 2 | 93 | researchgate.net |

| 4-cyanophenol, Benzyl bromide | K2CO3 | Acetone | Reflux | N/A | 92-99 | nih.gov |

| 2-alkyl-4-chloroquinolines, 4-(benzyloxy)benzylamines | DIPEA | DMSO | 150 | 20 | 26-48 | nih.gov |

| 2-methoxy-4-acetaminomethyl benzoate | Chlorosulfonic acid | N/A | 5-10 | 7 | >75 (total) | google.com |

Strategic Derivatization and Analog Design of 2 Amino 4 Benzyloxy Benzoic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of a wide range of functional derivatives through well-established and novel chemical pathways.

Esterification and amidation are fundamental transformations that alter the polarity, solubility, and metabolic stability of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. This is typically achieved through acid-catalyzed Fischer esterification, reacting the benzoic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.org For instance, the esterification of p-aminobenzoic acid with ethanol (B145695) is a standard procedure to produce ethyl p-aminobenzoate (Benzocaine), demonstrating that the amino group is compatible with this reaction. libretexts.org General methods for esterifying benzoic acids are broadly applicable. wikipedia.org Phenyl esters can also be prepared; a method for producing phenyl esters of the related 2-hydroxy-4-amino-benzoic acid involves heating the acid with a phenol (B47542) and a condensing agent such as phosphorus pentoxide. google.com

Amidation: The formation of amides from the carboxylic acid typically requires activation of the carboxyl group. A common laboratory and industrial method involves converting the benzoic acid into a more reactive acyl halide, such as benzoyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. wikipedia.org Alternatively, various coupling reagents can facilitate direct amide bond formation without isolating the acyl halide intermediate. google.com

Table 1: Representative Reactions of the Carboxylic Acid Moiety

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Ester |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Amine (R-NH₂) | Amide |

Reduction and decarboxylation fundamentally alter the core structure of the benzoic acid scaffold.

Reduction: The carboxylic acid functionality can be completely reduced to a primary alcohol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for this transformation, converting the benzoic acid first to an aldehyde intermediate and then to the corresponding benzyl (B1604629) alcohol. wikipedia.org This pathway converts 2-amino-4-(benzyloxy)benzoic acid into [2-amino-4-(benzyloxy)phenyl]methanol.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a significant structural modification. Classic methods for decarboxylating benzoic acids often require harsh conditions, such as heating in quinoline (B57606) in the presence of copper salts, to yield the corresponding benzene (B151609) derivative. wikipedia.org More recent advancements have enabled milder transformations. A notable example is the decarboxylative hydroxylation of benzoic acids to phenols, which can be achieved at low temperatures (35 °C) using a photoinduced copper catalysis system. nih.gov Oxidative decarboxylation is another pathway, though it typically requires high temperatures (300–400 °C) to convert benzoic acid to phenol. wikipedia.org

Transformations at the Amino Functionality

The nucleophilic amino group is a versatile handle for introducing a wide array of substituents and for constructing new ring systems.

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides to form amides. This reaction is fundamental in modifying the electronic and steric properties of the molecule. An example of a related acylated compound is N-(2-amino-4-phenylmethoxyphenyl)acetamide.

Alkylation: N-alkylation of the amino group can be achieved through various methods. A common approach involves reaction with alkylating agents, such as alkyl halides, in the presence of a base. nih.gov Another powerful technique is reductive amination, where the amino group reacts with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. This strategy has been used to couple various aldehydes to aminobenzoic acids. nih.gov

Arylation: The introduction of an aryl group onto the nitrogen atom (N-arylation) is a key transformation in medicinal chemistry, often accomplished via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. Palladium catalysis has also been employed for the arylation of C-H bonds directed by an amino acid derivative auxiliary. rsc.org

Table 2: Key Transformations of the Amino Group

| Transformation | Reagent(s) | Bond Formed |

|---|---|---|

| Acylation | Acyl chloride (R-COCl) | N-C(O) |

| Alkylation | Alkyl halide (R-X), Base | N-C |

| Reductive Amination | Aldehyde (R-CHO), Reducing Agent | N-C |

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it an ideal precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with various electrophiles to construct new rings. For example, studies on 4-aminobenzoic acid have shown its utility in three-component reactions to synthesize complex pyrrole (B145914) derivatives, demonstrating how the amino functionality can serve as a building block for heterocycles. researchgate.net Depending on the reaction partner, a wide variety of ring systems, such as benzodiazepines or quinazolinones, could potentially be constructed from this scaffold.

Modifications and Substitutions on the Benzyloxy Aromatic Ring

The benzyloxy group offers a third site for structural diversification. While direct substitution on the benzyloxy aromatic ring of the final molecule can be challenging, a highly effective strategy is to introduce the desired substituents onto the benzyl moiety before it is attached to the main scaffold.

In this approach, a library of substituted benzyl halides (e.g., benzyl bromides) is first synthesized. These substituted benzylating agents are then used to alkylate the hydroxyl group of a precursor, such as 4-hydroxybenzoic acid or its derivatives. nih.govsigmaaldrich.com This method allows for the systematic introduction of a wide range of functional groups onto the benzyloxy "C-ring." Research has shown that incorporating lipophilic or electron-withdrawing substituents at this position can significantly influence the biological activity of the resulting molecules. nih.gov

Table 3: Example Substituents Introduced via Substituted Benzyl Bromides nih.gov

| Substituent on Benzyl Ring | Classification |

|---|---|

| -Cl | Electron-withdrawing |

| -F | Electron-withdrawing |

| -CF₃ | Strongly electron-withdrawing |

| -CH₃ | Electron-donating |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminobenzoic acid |

| 4-hydroxybenzoic acid |

| Benzocaine (ethyl p-aminobenzoate) |

| Benzoyl chloride |

| Diisobutylaluminium hydride (DIBAL-H) |

| Ethanol |

| Ethyl p-aminobenzoate |

| Lithium aluminum hydride (LiAlH₄) |

| N-(2-amino-4-phenylmethoxyphenyl)acetamide |

| Phenyl ester of 2-hydroxy-4-amino-benzoic acid |

| Phosphorus pentoxide |

| Sulfuric acid |

| [2-amino-4-(benzyloxy)phenyl]methanol |

| 4-(2-aryl-3-acyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acids |

| Benzyl bromide |

| 4-benzyloxy-benzaldehydes |

| 4-(4-methyl piperazinomethyl) benzoic acid |

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of the benzene ring of this compound. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the strongly activating ortho-, para-directing amino group (-NH2), the activating ortho-, para-directing benzyloxy group (-OCH2Ph), and the deactivating meta-directing carboxylic acid group (-COOH). The interplay of these directing effects determines the position of electrophilic attack.

Given the powerful activating and directing influence of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it (positions 3 and 5). The benzyloxy group further activates these positions. The carboxylic acid group, being a meta-director, will direct incoming electrophiles to the positions meta to it (positions 3 and 5). Consequently, positions 3 and 5 are electronically enriched and sterically accessible, making them the most probable sites for substitution.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. truman.edu This reaction proceeds via the formation of the nitronium ion (NO2+), a potent electrophile. lumenlearning.comlibretexts.org For this compound, the nitration is expected to yield primarily 2-amino-4-(benzyloxy)-5-nitrobenzoic acid, with the potential for the formation of the 3-nitro isomer as a minor product. Careful control of reaction conditions, particularly temperature, is crucial to minimize side reactions and the formation of undesired isomers. truman.edu

Halogenation: The incorporation of halogen atoms (Cl, Br, I) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) halides (FeCl3, FeBr3). lumenlearning.com This method generates a more potent electrophile, facilitating the substitution. The halogenation of this compound is anticipated to occur at the 5-position due to the concerted directing effects of the amino and benzyloxy groups.

Sulfonation: The introduction of a sulfonic acid group (-SO3H) is typically carried out using fuming sulfuric acid. lumenlearning.comlibretexts.org This reversible reaction introduces a highly polar functional group that can significantly alter the physicochemical properties of the parent molecule. A patent describing the sulfonation of o-nitrotoluene to yield 2-nitro-4-sulfotoluene, which is then converted to 2-amino-4-sulfobenzoic acid, illustrates a related industrial process. google.com For this compound, sulfonation is predicted to yield 2-amino-4-(benzyloxy)-5-sulfobenzoic acid.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. rsc.org These reactions provide a powerful means to elaborate the structure of this compound derivatives.

To utilize these methods, the aromatic ring of this compound must first be functionalized with a suitable handle for cross-coupling, such as a halogen or a triflate group. For instance, halogenation at the 5-position, as described in the previous section, would yield a precursor amenable to a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an aryl halide or triflate in the presence of a palladium catalyst and a base. mdpi.comchemrxiv.org This method is widely used for the formation of biaryl structures. For example, a 5-bromo-2-amino-4-(benzyloxy)benzoic acid derivative could be coupled with various arylboronic acids to introduce diverse aryl or heteroaryl substituents at this position, significantly expanding the chemical space around the core scaffold. The synthesis of unnatural amino acids has been achieved through Suzuki cross-coupling reactions, highlighting the utility of this method in generating novel molecular architectures. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgacsgcipr.org This strategy could be employed to introduce a wide range of primary or secondary amines at the 5-position of a halogenated this compound derivative. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. beilstein-journals.org For instance, the synthesis of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid has been accomplished through a Buchwald-Hartwig cross-coupling reaction. nih.gov

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on scaffolds related to this compound, illustrating the potential for derivatization.

| Entry | Starting Material | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| 1 | Methyl 4-bromo-2-methylbenzoate | 4-Methylaniline | Pd(OAc)2 / P(t-Bu)3 | Methyl 2-methyl-4-[(4-methylphenyl)amino]benzoate | 85 | nih.gov |

| 2 | 3-Bromobenzoyl chloride | Phenylboronic acid | Pd2(dba)3 | 3-Bromo-1,1'-biphenyl-4-carbaldehyde | 78 | mdpi.com |

| 3 | 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)2 / X-Phos | 2-(Benzhydrylideneamino)-13α-estrone 3-benzyl ether | 92 | beilstein-journals.org |

Scaffold Hopping and Bioisosteric Replacement in Compound Design

Scaffold Hopping: This strategy involves the replacement of a central core structure (scaffold) with a different, often structurally distinct, scaffold while aiming to retain or improve biological activity. nih.gov This approach is valuable for exploring novel chemical space, identifying new intellectual property, and overcoming issues with the original scaffold, such as poor physicochemical properties or toxicity.

A notable example of scaffold hopping in a related area is the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as inhibitors of the ASCT2 glutamine transporter. nih.gov This demonstrates how the core of a molecule can be significantly altered to generate new classes of biologically active compounds. In the context of this compound, one could envision replacing the aminobenzoic acid core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. For instance, a benzoxazole (B165842) scaffold could be explored as a replacement, as demonstrated in the discovery of Pks13 inhibitors. nih.gov

Bioisosteric Replacement: Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to a compound with similar biological activity. ufrj.br This strategy is frequently used to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.

For this compound, several bioisosteric replacements could be considered:

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced with other acidic functionalities to improve metabolic stability or cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides.

Amide Bond Bioisosteres: If the carboxylic acid is converted to an amide, this group can be replaced by various five-membered heterocycles such as oxadiazoles, thiadiazoles, or triazoles to enhance metabolic stability and modulate hydrogen bonding capacity. nih.gov

Amino Group Bioisosteres: The amino group could be replaced with other hydrogen bond donors or acceptors, such as a hydroxyl group or a small alkylamino group, to probe the importance of this interaction for biological activity.

An example of the application of bioisosterism is the replacement of the α-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid with a 3,4-diamino-3-cyclobutene-1,2-dione moiety to yield novel NMDA antagonists. nih.gov This illustrates the power of bioisosteric replacement in generating structurally novel and potent analogs.

Applications of 2 Amino 4 Benzyloxy Benzoic Acid in Complex Organic Synthesis

Role as a Key Building Block for Multi-Step Syntheses

2-Amino-4-(benzyloxy)benzoic acid serves as a crucial starting material in the multi-step synthesis of a variety of complex organic molecules, particularly those with pharmaceutical relevance. Its trifunctional nature, featuring an amine, a carboxylic acid, and a benzyl (B1604629) ether, allows for a range of selective chemical transformations. The benzyl ether provides a stable protecting group for the phenol (B47542), which can be removed under specific conditions late in a synthetic sequence to reveal a free hydroxyl group for further functionalization.

A significant application of this building block is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. ed.ac.uk The general structure of many kinase inhibitors often includes a substituted aromatic core that can be derived from this compound. For instance, the synthesis of potent and selective kinase inhibitors often involves the construction of a heterocyclic core, such as a quinazoline (B50416) or pyrazine, where the aminobenzoic acid moiety of the starting material forms a key part of the final structure. nih.govnih.gov

The synthetic utility of this compound is highlighted in the preparation of substituted pyrazines as potent and cell-active CSNK2A inhibitors. nih.govbiorxiv.org In a representative synthetic approach, a related aminobenzoic acid derivative can be envisioned to undergo a series of reactions, including palladium-catalyzed cross-coupling reactions, to build the complex heterocyclic scaffold. nih.govnih.gov The presence of the benzyloxy group allows for late-stage diversification, where the benzyl group can be cleaved to introduce new functionalities or to modulate the solubility and pharmacokinetic properties of the final molecule.

Table 1: Key Reactions in the Synthesis of Kinase Inhibitors

| Reaction Type | Reagents and Conditions | Purpose in Synthesis | Reference |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, base, boronic acid/ester | Formation of C-C bonds to build the core scaffold | nih.govnih.gov |

| Nucleophilic Aromatic Substitution | Amine, base | Introduction of side chains | nih.gov |

| Benzyl Ether Cleavage | H₂, Pd/C or BBr₃ | Deprotection to reveal a free hydroxyl group | nih.gov |

Precursor for Diverse Heterocyclic Compound Libraries

The synthesis of diverse libraries of heterocyclic compounds is a major focus of medicinal chemistry, as these structures are present in a vast number of natural products and pharmaceuticals. This compound is an excellent precursor for the generation of such libraries, particularly for nitrogen-containing heterocycles like quinazolinones.

The most common approach for synthesizing quinazolin-4(3H)-ones involves the reaction of a 2-aminobenzoic acid derivative with an appropriate cyclizing agent. researchgate.netresearchgate.net For example, reaction with an acid anhydride, such as acetic anhydride, initially forms a benzoxazinone, which can then be condensed with a primary amine or ammonia (B1221849) to yield the desired quinazolinone. researchgate.net The use of this compound in this sequence would lead to the formation of 6-(benzyloxy)quinazolin-4(3H)-ones, which can be further functionalized at various positions.

Recent synthetic methods have focused on developing more efficient and environmentally friendly procedures for quinazoline synthesis. These include transition-metal-catalyzed and metal-free approaches. For instance, a sustainable method for the synthesis of quinazolin-4(3H)-ones utilizes H₂O₂ as an oxidant with DMSO as a carbon source. nih.gov Another approach involves the iodine-catalyzed amination of 2-aminobenzaldehydes with benzylamines. organic-chemistry.org While these examples may not directly use this compound, the underlying principles can be readily adapted.

Table 2: Synthesis of Quinazolinones from 2-Aminobenzoic Acid Derivatives

| Method | Reagents and Conditions | Key Features | Reference |

| Classical Synthesis | Acetic anhydride, then amine/ammonia | Two-step process, well-established | researchgate.net |

| H₂O₂-Mediated Synthesis | DMSO, H₂O₂ | Green oxidant, metal-free | nih.gov |

| Iodine-Catalyzed Amination | I₂, O₂, benzylamine | Transition-metal-free, atom-economical | organic-chemistry.org |

| Palladium-Catalyzed Annulation | Pd(II) catalyst, triethyl orthocarboxylates, boronic acids | Cascade reaction for 4-arylquinazolines | organic-chemistry.org |

Utility in Peptide Coupling and Amide Bond Formation Methodologies

The formation of amide bonds is one of the most fundamental and frequently performed reactions in organic synthesis, central to the preparation of peptides and a wide array of other important molecules. This compound and its derivatives can be employed in these methodologies, particularly in the context of solid-phase peptide synthesis (SPPS).

In SPPS, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. core.ac.uk The use of non-proteinogenic amino acids, such as those derived from aminobenzoic acids, allows for the creation of peptidomimetics with altered structural and biological properties. nih.gov For instance, the incorporation of an aminobenzoic acid moiety can introduce a rigid spacer or a specific conformational constraint into a peptide backbone.

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is commonly used for the temporary protection of the amino group during SPPS. nih.govnih.gov 4-(Fmoc-amino)benzoic acid is a commercially available building block that can be used in SPPS to introduce a 4-aminobenzoyl unit into a peptide sequence. mdpi.com Similarly, this compound can be N-protected with an Fmoc group and then utilized in SPPS. The resulting peptide would contain a 2-amino-4-(benzyloxy)benzoyl moiety, which could serve as a scaffold for further diversification or to mimic a specific secondary structure element.

The development of minimal-protection strategies in SPPS aims to improve the efficiency and greenness of peptide synthesis by reducing the number of protecting groups used. researchgate.net In this context, the selective reactivity of the amino and carboxylic acid groups of this compound could be exploited to incorporate this building block into a peptide chain with minimal protection of the side chain.

Reactivity in Cascade and Domino Reactions

Cascade and domino reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. The multifunctional nature of this compound makes it a potentially valuable substrate for such transformations.

While specific examples of cascade reactions involving this compound are not extensively reported, its reactivity can be inferred from its constituent functional groups. The presence of an amine, a carboxylic acid, and an aromatic ring suggests that it could participate in a variety of multicomponent reactions, such as the Ugi and Passerini reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. walisongo.ac.idwikipedia.org The Ugi reaction is a four-component reaction that extends this concept by including a primary amine, leading to the formation of a bis-amide. mdpi.com In a hypothetical Ugi reaction, this compound could potentially serve as both the amine and the carboxylic acid component, leading to the formation of complex, macrocyclic structures. However, the intramolecular nature of such a reaction would need to be carefully controlled to favor the desired product over intermolecular polymerization.

The development of new cascade reactions is an active area of research, and the unique substitution pattern of this compound makes it an attractive candidate for the discovery of novel transformations. For example, a cascade process could be initiated by the reaction of the amino group, followed by an intramolecular cyclization involving the carboxylic acid, leading to the formation of novel heterocyclic systems.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino 4 Benzyloxy Benzoic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of 2-Amino-4-(benzyloxy)benzoic acid and for elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₁₄H₁₃NO₃, corresponding to a monoisotopic mass of 243.0895 Da. HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which provides strong evidence for the elemental composition.

Electron ionization (EI) is a common technique used in mass spectrometry. The fragmentation pattern of benzoic acid under EI typically shows a prominent molecular ion peak. docbrown.info A key fragmentation pathway for benzoic acid involves the loss of the hydroxyl group, resulting in a stable benzoyl cation. youtube.com For this compound, the fragmentation is expected to be more complex due to the presence of the amino and benzyloxy substituents.

Key expected fragmentation pathways for this compound would include:

Loss of the benzyloxy group: Cleavage of the ether bond could lead to the formation of a prominent fragment ion.

Decarboxylation: The loss of CO₂ from the molecular ion is another common fragmentation pathway for carboxylic acids.

Cleavage of the benzyl (B1604629) group: The formation of a tropylium (B1234903) ion (m/z 91) is a very common feature in the mass spectra of compounds containing a benzyl group. researchgate.net

The "ortho effect," a phenomenon where vicinal functional groups influence fragmentation, is well-documented for derivatives of salicylic (B10762653) acid and anthranilic acid. nih.gov Given the ortho-amino and carboxylic acid groups in the target molecule, specific fragmentation patterns arising from their interaction can be anticipated.

A comparative analysis of the mass spectra of related compounds, such as 2-aminobenzoic acid and 4-benzyloxybenzoic acid, would be instrumental in assigning the fragmentation pattern of this compound. The NIST WebBook provides mass spectral data for 2-aminobenzoic acid (anthranilic acid) and its derivatives, which can serve as a reference. nist.govnist.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 244.0972 | Protonated molecular ion |

| [M-H]⁻ | 242.0823 | Deprotonated molecular ion |

| [M-COOH]⁺ | 198.1024 | Loss of the carboxylic acid group |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion from benzyl group cleavage |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the exchangeable protons of the amino and carboxylic acid groups. Based on data for related compounds like 4-benzyloxybenzoic acid and 2-aminobenzoic acid, the following approximate chemical shifts can be predicted. chemicalbook.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts are influenced by the electron-donating amino and benzyloxy groups and the electron-withdrawing carboxylic acid group.

Two-dimensional NMR techniques are crucial for unambiguous assignment of the ¹H and ¹³C signals:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, helping to identify adjacent protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular structure, for instance, by connecting the benzylic protons to the benzyloxy-substituted aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (COOH) | ~11-13 (broad s) | ~168-172 |

| Amino (NH₂) | ~4-6 (broad s) | - |

| Benzylic CH₂ | ~5.1 | ~70 |

| Phenyl H (of benzyl) | ~7.3-7.5 (m) | ~127-137 |

| Aromatic H (C3) | ~6.2-6.4 (d) | ~100-105 |

| Aromatic H (C5) | ~6.3-6.5 (dd) | ~108-112 |

| Aromatic H (C6) | ~7.7-7.9 (d) | ~132-135 |

| Aromatic C (C1) | - | ~110-115 |

| Aromatic C (C2) | - | ~150-155 |

| Aromatic C (C4) | - | ~160-165 |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the solution-state structure, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, the crystal structure of the closely related 4-(benzyloxy)benzoic acid has been determined. nih.gov

In the crystal structure of 4-(benzyloxy)benzoic acid, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov It is highly probable that this compound would also exhibit similar hydrogen bonding motifs. The presence of the amino group introduces an additional site for hydrogen bonding, potentially leading to a more complex and extended hydrogen-bonding network in the crystal lattice.

The dihedral angle between the two aromatic rings in 4-(benzyloxy)benzoic acid is 39.76(9)°. nih.gov A similar non-planar conformation is expected for this compound, influenced by the steric demands of the substituents and the optimization of intermolecular interactions.

Table 3: Expected Crystallographic Data Parameters for this compound (based on 4-(benzyloxy)benzoic acid)

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Hydrogen Bonding | Carboxylic acid dimers, N-H···O interactions |

| Dihedral Angle (between rings) | ~40° |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and assessing the purity of a sample. The spectra of this compound will be characterized by the vibrational modes of its constituent functional groups.

FTIR Spectroscopy:

O-H stretch (Carboxylic acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H stretch (Amino group): Two sharp to moderately broad bands are anticipated in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

C=O stretch (Carboxylic acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

C-O stretch (Ether): A distinct band in the 1200-1300 cm⁻¹ region can be attributed to the aryl-alkyl ether linkage.

Aromatic C=C stretches: Several bands of varying intensity will appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give rise to strong Raman signals. The C=C stretching modes of the benzene (B151609) rings and the symmetric stretching of the nitro group would be particularly prominent.

Studies on aminobenzoic acid isomers have shown that the position of the amino group influences the vibrational frequencies. researchgate.net These studies provide a valuable reference for interpreting the spectra of this compound.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amino | N-H stretch | 3300-3500 |

| Carbonyl | C=O stretch | 1680-1710 |

| Ether | C-O-C stretch | 1200-1300 |

| Aromatic Ring | C=C stretch | 1450-1600 |

Chromatographic Techniques (HPLC, GC-MS) for Purity and Isomeric Analysis

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the analysis of benzoic acid derivatives. researchgate.netust.edu A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with adjusted pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector, as the aromatic rings in the molecule are strong chromophores. The purity of the sample can be determined by the area percentage of the main peak. Isomeric impurities, such as those with the benzyloxy group at a different position, can often be resolved with an optimized HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the polar carboxylic acid and amino groups is often necessary to increase volatility. nih.govresearchgate.net Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) derivatives are more amenable to GC analysis. GC-MS provides not only retention time data for purity assessment but also mass spectra for the identification of the main component and any impurities. The separation of regioisomers of substituted N-benzyl derivatives has been demonstrated by GC-MS, indicating its utility for isomeric analysis of the target compound. researchgate.net

Table 5: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with formic or acetic acid | UV (e.g., 254 nm) |

| GC-MS (after derivatization) | DB-5 or similar non-polar capillary column | Helium | Mass Spectrometry (EI) |

Computational Chemistry and Theoretical Studies of 2 Amino 4 Benzyloxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties of 2-Amino-4-(benzyloxy)benzoic acid. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The energy and shape of these orbitals are critical in predicting the molecule's chemical reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. ossila.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is a key parameter that reflects the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

For aromatic compounds like benzoic acid derivatives, the HOMO is often distributed over the electron-rich regions of the molecule, such as the phenyl ring and the amino group. The LUMO, on the other hand, is typically located over the electron-deficient areas, like the carboxylic acid group. In this compound, the presence of the electron-donating amino group and the benzyloxy group influences the electron density distribution across the aromatic ring.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic and benzyloxy groups, and the nitrogen atom of the amino group, suggesting these are sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (HOMO-LUMO Gap) | 4.4 | Indicator of chemical reactivity and stability |

Calculation of Spectroscopic Parameters

Theoretical calculations can predict spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

For this compound, DFT calculations can be used to compute its theoretical vibrational spectrum. The calculated frequencies correspond to specific vibrational modes of the molecule, such as the stretching and bending of the N-H, O-H, C=O, and C-O bonds. Comparing the calculated spectrum with the experimental one can help in assigning the observed spectral bands to specific molecular motions. For instance, studies on similar aminobenzoic acids have shown a good correlation between theoretical and experimental vibrational data. daneshyari.comresearchgate.net

Similarly, theoretical NMR chemical shifts for the 1H and 13C nuclei can be calculated. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared with experimental NMR data to aid in the structural elucidation of the molecule. daneshyari.comresearchgate.netucl.ac.uk The chemical shifts are sensitive to the electronic environment of each nucleus, providing detailed information about the molecular structure. ucl.ac.uk

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| -NH2 | Symmetric/Asymmetric Stretching | 3300-3500 |

| -COOH | O-H Stretching | 2500-3300 (broad) |

| -COOH | C=O Stretching | 1680-1710 |

| -O-CH2- | C-O Stretching | 1200-1300 |

| Aromatic C=C | Stretching | 1450-1600 |

Molecular Dynamics Simulations for Conformational Analysis and Tautomerism

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and potential tautomeric equilibria. nih.govnih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape.

The benzyloxy group can rotate around the C-O bond, and the carboxylic acid and amino groups can also exhibit rotational freedom. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent. This information is crucial for understanding how the molecule might interact with biological targets. Studies on similar molecules have shown that the conformational flexibility can be significant and can influence the molecule's properties. nih.gov

Tautomerism is another phenomenon that can be investigated using MD simulations. Aminobenzoic acids can exist in different tautomeric forms, such as the canonical form and the zwitterionic form, where a proton is transferred from the carboxylic acid group to the amino group. researchgate.netacs.org The relative stability of these tautomers can be influenced by the solvent and the pH of the environment. MD simulations can help to understand the dynamics of proton transfer and the equilibrium between different tautomeric states.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. For this compound, molecular docking studies can provide detailed information about its binding mode within a protein's active site.

The docking process involves placing the ligand in various positions and orientations within the receptor's binding pocket and scoring these poses based on their binding affinity. The results can reveal key structural interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino and carboxylic acid groups of this compound are capable of forming hydrogen bonds with amino acid residues in the protein's active site. The benzyl (B1604629) and phenyl rings can engage in hydrophobic and π-π stacking interactions. nih.gov

While direct docking studies on this compound are not widely reported, studies on similar benzoic acid derivatives have shown that they can bind to various protein targets. nih.govresearchgate.net These studies provide a framework for how this compound might interact with proteins, highlighting the importance of its functional groups in molecular recognition. nih.gov

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Arginine, Lysine, Histidine, Serine, Threonine |

| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine |

| Benzyloxy Group (-OCH2Ph) | Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Aromatic Rings | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. drugdesign.org This is achieved by correlating molecular descriptors with the observed activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and electronic features. dergipark.org.tr

For a series of compounds related to this compound, a QSAR model could be developed to predict their activity against a specific biological target. The first step in a QSAR study is to calculate a wide range of molecular descriptors for each compound in the series. These can include descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies, partial charges), and steric properties (e.g., molecular weight, volume). researchgate.netnih.gov

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that relates a subset of these descriptors to the biological activity. dergipark.org.tr QSAR studies on benzoylaminobenzoic acid derivatives have shown that descriptors related to hydrophobicity, molar refractivity, and aromaticity are often important for their activity. nih.gov The presence of specific functional groups, such as hydroxyl groups, can also significantly influence the activity. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

| Descriptor Type | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and membrane permeability |

| Steric/Topological | Molecular weight, Molecular volume, Molar refractivity, Connectivity indices | Size, shape, and branching of the molecule |

| Thermodynamic | Heat of formation, Total energy | Stability of the molecule |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Aminobenzoic acid |

| Benzoylaminobenzoic acid |

Insufficient Research Data on this compound as a Synthon in Medicinal Chemistry

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable lack of specific published research on the chemical compound "this compound" within the detailed framework of its applications as a synthon in medicinal chemistry as outlined in the user's request. While general information on benzoic acid derivatives and their roles in drug discovery is available, specific studies detailing the use of this compound in the design of novel pharmacologically relevant scaffolds, its specific molecular recognition properties, its application as a precursor for molecular probes, or its contribution to fragment-based drug discovery (FBDD) could not be located.

The initial search strategy aimed to gather information on the synthesis of various heterocyclic compounds and other molecular frameworks using this compound as a starting material. Further searches were conducted to find data on its structure-activity relationships (SAR), its utility in creating imaging agents for modalities like Positron Emission Tomography (PET), and its inclusion in fragment libraries for drug screening. Despite these efforts, the search results did not yield specific examples or detailed research findings directly related to this particular compound.

The available literature discusses broader concepts and related molecules. For instance, studies on other substituted aminobenzoic acids demonstrate their utility in synthesizing quinazolinones and benzodiazepines, which are important scaffolds in medicinal chemistry. Similarly, the principles of using amino acids and their derivatives as precursors for radiolabeled imaging agents are well-established. The methodologies of FBDD are also extensively documented. However, a direct link and specific application of this compound in these contexts are not present in the accessible scientific literature.

Therefore, while the requested outline provides a robust framework for discussing the medicinal chemistry applications of a chemical synthon, there is insufficient specific information available in the public domain for "this compound" to populate these sections with the required level of detail and scientific rigor.

Potential Applications in Materials Science

Integration into Polymer Architectures for Functional Materials

The bifunctional nature of 2-Amino-4-(benzyloxy)benzoic acid, possessing both an amino and a carboxylic acid group, makes it an ideal monomer for the synthesis of various polymers. These functional groups can readily participate in polymerization reactions, such as polycondensation, to form polyesters, polyamides, and poly(ester-amide)s.

The incorporation of this monomer into a polymer backbone can impart specific properties. The rigid aromatic ring contributes to thermal stability and mechanical strength, while the benzyloxy group can enhance solubility in organic solvents and introduce a degree of flexibility. Furthermore, the benzyloxy group can be a site for further chemical modification, allowing for the fine-tuning of the polymer's properties for specific applications.

Research on related aminobenzoic acid derivatives has demonstrated their utility in creating high-performance polymers. For instance, poly-p-aminobenzoic acid has been investigated for its potential in producing thermally stable fibers. researchgate.net The principles guiding the polymerization of such compounds can be extended to this compound, suggesting its utility in creating materials with tailored characteristics. researchgate.netekb.eg The synthesis of polymers from aminobenzoic acid derivatives often involves step-growth polymerization, where the amino and carboxylic acid groups of the monomers react to form amide or ester linkages. google.com

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Linkage | Potential Properties |

| Polyamide | Amide bond | High thermal stability, mechanical strength |

| Polyester | Ester bond | Good solubility, processability |

| Poly(ester-amide) | Ester and Amide bonds | Combination of thermal and mechanical properties |

Precursor for Organic Optoelectronic Materials

The extended π-conjugated system of this compound, encompassing the benzene (B151609) ring, suggests its potential as a building block for organic optoelectronic materials. The electronic properties of such materials are highly dependent on the molecular structure of their constituent components. The amino group acts as an electron-donating group, while the carboxylic acid and the benzene ring can act as electron-accepting moieties, creating an intramolecular charge-transfer character that can be beneficial for optoelectronic applications.

While specific studies on the optoelectronic properties of this compound are not widely documented, research on similar benzoic acid derivatives has shown their potential. For example, some liquid crystalline benzoic acid derivatives exhibit photoluminescence, making them suitable for applications in display technologies. nih.gov The presence of the benzyloxy group can further influence the molecular packing and, consequently, the solid-state optical properties. The ability to tune the electronic structure through chemical modification makes this class of compounds interesting for the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.gov

Role in Supramolecular Assembly and Self-Assembled Systems

The functional groups present in this compound are highly conducive to forming well-defined supramolecular structures through non-covalent interactions. The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimers. researchgate.net The amino group can also participate in hydrogen bonding, acting as both a donor and an acceptor. Furthermore, the aromatic rings can engage in π-π stacking interactions, which play a crucial role in directing the self-assembly process.

The interplay of these interactions can lead to the formation of various hierarchical structures, such as nanofibers, nanoribbons, and gels. The benzyloxy group can influence the packing of the molecules, potentially leading to the formation of liquid crystalline phases. The study of supramolecular synthons in related systems, such as aminopyridine-carboxylic acid derivatives, has shown the robustness of hydrogen-bonding motifs in directing crystal engineering and the formation of co-crystals. nih.gov The principles of molecular self-assembly, driven by a combination of hydrogen bonding and π-stacking, are fundamental to creating functional biomaterials and other advanced materials from simple building blocks like amino acids and their derivatives. nih.govnih.govprepchem.com

Table 2: Key Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Functional Groups Involved | Resulting Supramolecular Motif |

| Hydrogen Bonding | Carboxylic acid, Amino group | Dimers, chains, sheets |

| π-π Stacking | Benzene rings | Stacked columnar or layered structures |

| Van der Waals Forces | Alkyl and benzyl (B1604629) portions | Close packing and stabilization |

Contribution to Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid group of this compound makes it a prime candidate for use as an organic linker in the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.gov MOFs are a class of porous materials constructed from metal ions or clusters connected by organic ligands. The geometry and functionality of the organic linker are critical in determining the structure, porosity, and properties of the resulting MOF.

The amino group in the 2-position can act as a secondary coordination site or be available for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the MOF. ekb.egpreprints.org The benzyloxy group can influence the framework's topology and pore environment. The use of aminobenzoic acid derivatives as linkers in MOFs has been shown to yield materials with interesting properties for gas storage, separation, and catalysis. ekb.egresearchgate.netpreprints.orgacs.org For instance, MOFs based on 2-amino-1,4-benzenedicarboxylic acid have been extensively studied. ekb.egpreprints.org The structural diversity and catalytic activity of coordination polymers can be tuned by the choice of the organic linker, as demonstrated with pyridine-dicarboxylic acid linkers. nih.gov

Table 3: Potential Metal-Organic Frameworks with this compound as a Linker

| Metal Ion | Potential Framework Topology | Potential Applications |

| Zinc(II) | 3D porous network | Catalysis, gas storage |

| Copper(II) | Layered or 3D structure | Sensing, separation |

| Lanthanides | Luminescent framework | Optical sensing, light-emitting devices |

Catalytic Applications and Ligand Design from 2 Amino 4 Benzyloxy Benzoic Acid

Precursor for Chiral Ligands in Asymmetric Catalysis

The asymmetric synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. A primary strategy in this field involves the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Chiral amino acids are among the most valuable starting materials for ligand synthesis due to their natural abundance, stereochemical purity, and versatile functional groups. chimia.chrsc.org

2-Amino-4-(benzyloxy)benzoic acid, as a non-canonical amino acid derivative, is a compelling precursor for such ligands. Its core structure can be systematically modified to generate a variety of ligand types. Established synthetic routes for other amino acids can be adapted for this purpose:

Reduction to Chiral Amino Alcohols: The carboxylic acid moiety can be reduced to an alcohol, yielding a chiral 1,2-amino alcohol. This structural motif is a privileged scaffold for catalysts used in asymmetric reductions and additions. For instance, chiral amino alcohols are known to form highly effective oxazaborolidine catalysts for the asymmetric borane (B79455) reduction of ketones. nih.gov

Formation of Schiff Base Ligands: The amino group can be condensed with chiral aldehydes or ketones to form chiral Schiff base (imine) ligands. These are particularly common in the synthesis of complexes with metals like Ni(II), Cu(II), and Mn(II) for applications in asymmetric alkylation, epoxidation, and cyclopropanation reactions. scispace.com

Synthesis of Aminophosphine Ligands: Chiral β-aminophosphines are powerful ligands and organocatalysts. rsc.org Synthetic pathways often start from chiral amino acids, which are converted to amino alcohols and subsequently phosphinylated. Such N,P-ligands are highly effective in transition-metal-catalyzed reactions due to the different electronic properties of the nitrogen and phosphorus donors. rsc.org

The benzyloxy group at the 4-position can sterically and electronically tune the catalytic pocket, potentially enhancing enantioselectivity compared to ligands derived from unsubstituted anthranilic acid.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Type | Synthetic Precursor | Potential Catalytic Application |

| Chiral Amino Alcohol | 2-Amino-4-(benzyloxy)phenyl)methanol | Asymmetric reduction of ketones |

| Chiral Schiff Base | Product of amine condensation with aldehyde | Asymmetric alkylation, cyclopropanation |

| Chiral Aminophosphine | Derived from the corresponding amino alcohol | Asymmetric hydrogenation, allylic substitution |

| Chiral Oxazoline | Derived from the corresponding amino alcohol | Asymmetric conjugate addition |

Application in Organocatalysis and Biocatalysis

Beyond metal-based catalysis, the structure of this compound is well-suited for applications in both organocatalysis and biocatalysis.

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. Amino acids and their derivatives are prominent in this field, often activating substrates through hydrogen bonding or the formation of transient iminium or enamine intermediates. While specific studies employing this compound as an organocatalyst are not widely documented, its bifunctional nature—containing both a Brønsted acid (carboxylic acid) and a Lewis base (amine)—makes it a candidate for catalyzing reactions such as aldol (B89426) and Mannich additions.

Biocatalysis: Biocatalysis utilizes enzymes or whole organisms to perform chemical transformations. The chemical modification of enzymes is a powerful tool to enhance their stability and catalytic function. nih.govnih.gov In this context, this compound could be utilized in several ways:

Enzymatic Substrate: It could serve as a substrate for enzymes that act on aromatic compounds. For example, reversible benzoic acid decarboxylases are known to catalyze the carboxylation and decarboxylation of various substituted benzoic acids. researchgate.net An engineered decarboxylase could potentially remove the carboxyl group, or a different enzyme could hydroxylate the aromatic ring or cleave the benzyl (B1604629) ether.

Incorporation as a Noncanonical Amino Acid: Advanced protein engineering techniques allow for the incorporation of noncanonical amino acids (ncAAs) into the structure of an enzyme. nih.gov Introducing this compound (or its corresponding alpha-amino acid analogue) into an enzyme's active site could fundamentally alter its properties. The bulky, hydrophobic benzyloxy group could reshape the active site, potentially improving substrate binding, enhancing enantioselectivity, or even enabling novel catalytic functions.

Development of Novel Catalytic Systems

The development of novel catalytic systems often relies on the synthesis of new metal complexes with unique properties. Research on the parent compound, anthranilic acid, has demonstrated that its metal complexes can possess significant catalytic activity. nih.gov

A study on various metal-anthranilate complexes found that they were effective catalysts for the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), a model reaction for wastewater treatment. nih.gov This provides a strong precedent for investigating complexes of this compound. The benzyloxy substituent would likely influence the solubility, stability, and electronic properties of the resulting metal complex, potentially leading to a more active or recyclable catalyst.

The catalytic performance of unsubstituted anthranilate complexes suggests that certain metals are particularly promising for this application. Cobalt(II) and Copper(II) complexes, in particular, showed high activity in the reduction of 4-nitrophenol. nih.gov This provides a clear direction for the development of new catalysts based on the 4-benzyloxy substituted analogue.

Table 2: Catalytic Activity of Unsubstituted Anthranilic Acid Metal Complexes in the Reduction of 4-Nitrophenol (Illustrative Data)

| Metal Complex | Apparent Rate Constant (k_app) (min⁻¹) | Conversion (%) | Reference |

| Co(II)-Anthranilate | 0.231 | 98.9 | nih.gov |

| Cu(II)-Anthranilate | 0.170 | 98.0 | nih.gov |

| Ni(II)-Anthranilate | 0.053 | 90.1 | nih.gov |

| Fe(II)-Anthranilate | 0.038 | 85.0 | nih.gov |

| (Data from a study on unsubstituted anthranilic acid complexes is presented to illustrate the catalytic potential of this class of compounds) nih.gov |

Furthermore, the bifunctional nature of this compound makes it an ideal building block (or "linker") for creating more complex, heterogeneous catalytic systems such as Metal-Organic Frameworks (MOFs) or polymer-supported catalysts. In these systems, the molecule would be covalently integrated into a larger structure, combining the catalytic activity of the metal-anthranilate core with the stability and recyclability of a solid support.

Future Research Directions and Emerging Perspectives for 2 Amino 4 Benzyloxy Benzoic Acid

Exploration of Unconventional Reaction Pathways and Methodologies

The synthesis of 2-amino-4-(benzyloxy)benzoic acid and its analogs is traditionally approached through established methods. However, future research is geared towards the development of more efficient, sustainable, and novel synthetic routes.

Novel Catalytic Systems: Research into innovative catalytic systems is a key area of focus. For instance, the use of heterogeneous catalysts, such as cerium oxide-copper oxide (CeO2-CuO), has shown promise in the selective synthesis of meta-phenols from benzoic acids through a decarboxylative oxidation pathway. nih.gov This traceless directing group method could be adapted for the synthesis of hydroxylated derivatives of this compound, offering a one-pot synthesis route. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future studies could explore the enzymatic amination or benzylation of appropriate precursors to yield this compound. This approach would align with the principles of green chemistry by reducing the reliance on harsh reagents and solvents.

Photochemical and Electrochemical Methods: Photoredox catalysis and electrosynthesis represent emerging frontiers in organic chemistry. These methods can enable unique bond formations that are not accessible through traditional thermal reactions. Investigating the photochemical or electrochemical functionalization of the aromatic ring or the carboxylic acid group of this compound could lead to the discovery of novel derivatives with interesting properties.

Unconventional Reaction Media: The use of alternative reaction media, such as ionic liquids or deep eutectic solvents, could enhance reaction rates and selectivities in the synthesis of this compound. These solvents can also simplify product purification and catalyst recycling, contributing to more sustainable synthetic processes.